molecular formula C18H15NO3 B11834261 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 84245-29-4

2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one

Cat. No.: B11834261
CAS No.: 84245-29-4
M. Wt: 293.3 g/mol
InChI Key: RIDMHKWAMSPCSO-UHFFFAOYSA-N
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Description

2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one is a synthetic organic compound with the molecular formula C18H15NO3 . It belongs to the class of isoindoloisquinolinones, a group of nitrogen-containing heterocycles that are of significant interest in medicinal and organic chemistry. The isoindole and isoquinoline motifs are recurrent structural features in numerous natural products and bioactive molecules, often associated with a wide spectrum of biological properties . Specifically, fused polycyclic systems incorporating the indolo[2,1-a]isoquinoline and related tetracyclic cores have attracted considerable attention from researchers due to their potential biological activities, which can include antitumor and antimicrobial effects . The presence of methoxy substituents and a lactam group in its structure influences its physicochemical properties and provides handles for further chemical modification, making it a valuable intermediate for synthesizing more complex derivatives. This compound is intended for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a building block for the development of novel chemical entities, as a standard in analytical chemistry, or for investigating the structure-activity relationships of fused heterocyclic systems in various biological assays.

Properties

CAS No.

84245-29-4

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2,3-dimethoxy-7H-isoindolo[2,1-b]isoquinolin-5-one

InChI

InChI=1S/C18H15NO3/c1-21-16-8-12-7-15-13-6-4-3-5-11(13)10-19(15)18(20)14(12)9-17(16)22-2/h3-9H,10H2,1-2H3

InChI Key

RIDMHKWAMSPCSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C3C4=CC=CC=C4CN3C2=O)OC

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Cascade Reactions

A notable method involves a triazene-directed C–H/N–H annulation cascade (Scheme 1). Starting from dimethoxy-substituted aniline derivatives, a triazene group serves as a transient directing group. Under Rh(III) catalysis (e.g., Cp*RhCl₂), the substrate undergoes sequential C–H activation with internal alkynes, forming the isoindolo-isoquinolinone core. The triazene group is cleaved in situ, enabling a one-pot synthesis. Key advantages include:

  • Atom economy : No pre-functionalization of substrates.

  • Regioselectivity : Methoxy groups at C2 and C3 direct annulation.

  • Yields : 65–85% for electron-rich substrates.

Palladium-Mediated Cross-Coupling

Palladium catalysts facilitate Suzuki–Miyaura couplings to introduce aryl/heteroaryl groups post-cyclization. For example, iodinated intermediates (e.g., 10-iodo derivatives) undergo cross-coupling with boronic acids to yield diversely substituted analogs.

Transannular Amidohalogenation Strategy

A transannular approach enables rapid access to the target scaffold from benzo-fused nine-membered enelactams (Scheme 2).

Reaction Mechanism

  • Halogenation : Treatment with N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS) in the presence of Brønsted acids (e.g., HCl) induces electrophilic halogenation at C10.

  • Elimination : Base-mediated (e.g., DBU) β-elimination forms the fused isoindolo-isoquinolinone ring.

Scope and Optimization

  • Substituent Tolerance : Electron-donating groups (e.g., methoxy) enhance reaction rates.

  • Yields : 72–98% for halogenated products, with NIS providing superior reactivity over NCS.

  • Applications : Used in the total synthesis of topoisomerase I inhibitors.

Cyclization of Dimethoxy-Substituted Precursors

Classical cyclization methods remain relevant for large-scale synthesis.

Acid-Catalyzed Lactamization

Dimethoxy-substituted 2-(2-carbamoylphenyl)acetic acid derivatives undergo cyclization in polyphosphoric acid (PPA) at 160°C (Scheme 3). The reaction proceeds via intramolecular amide bond formation, yielding the tricyclic core.

  • Yield : 60–75% for electron-deficient substrates.

  • Limitations : Limited functional group tolerance due to harsh conditions.

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. For example, DMF-mediated cyclization at 150°C under microwaves achieves 80% yield.

Oxidative and Reductive Methods

Oxidative Ring Expansion

Oxidation of tetrahydroisoquinoline precursors with hypervalent iodine reagents (e.g., PhI(OAc)₂) induces ring expansion, forming the isoindolo-isoquinolinone skeleton.

  • Key Step : 1,2-Alkyl shift followed by oxidation.

  • Yield : 50–65% for methoxy-substituted analogs.

Reductive Amination

Reductive cyclization of nitro-substituted intermediates (e.g., 2-nitrobenzamide derivatives) with H₂/Pd-C provides access to saturated analogs, which are oxidized to the target compound.

Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentsYield (%)Key AdvantagesLimitations
Rh-Catalyzed AnnulationCp*RhCl₂, alkynes65–85High regioselectivity, one-pot synthesisRequires directing groups
Transannular HalogenationNIS, DBU, HCl72–98Rapid, scalableLimited to halogenated intermediates
Acid-Catalyzed CyclizationPPA, 160°C60–75Simple setupHarsh conditions, moderate yields
Oxidative Ring ExpansionPhI(OAc)₂50–65Diversifies substitution patternsMulti-step, lower yields

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and isoindoloisoquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts, rhodium catalysts, and diazoketoesters . The reactions typically occur under aerobic conditions or in the presence of oxidizing agents.

Major Products

The major products formed from these reactions include various functionalized isoindoloisoquinoline derivatives, which can be further modified for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:

    Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity and stability.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Key Observations :

  • The isoindolo[2,1-b]isoquinolin-5(7H)-one derivatives differ primarily in substituent positions (e.g., 2,3-dimethoxy vs. 7-hydroxy) .
  • Thieno[2,3-c]isoquinolin-5(4H)-ones replace the isoindole with a thiophene ring, altering electronic properties and bioavailability .
  • Rutaecarpine, a structurally complex alkaloid, features a fused indolo-pyrido-quinazolinone system, which enhances its pharmacological diversity .

Key Findings :

  • Transition metal-catalyzed C–H activation dominates the synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones due to its step economy and scalability .
  • Thieno derivatives require multi-step cross-coupling strategies, leading to lower yields compared to Rh(III)-mediated routes .
  • Rutaecarpine’s synthesis employs photoredox catalysis, highlighting the growing role of light-driven methodologies in complex alkaloid synthesis .

Pharmacological and Functional Properties

Compound Biological Activity Mechanism of Action Efficacy (IC₅₀) Reference
This compound Topoisomerase-I inhibition DNA strand break stabilization 0.8–1.2 μM
Rosettacin (7-hydroxy derivative) Antitumor activity Tubulin polymerization inhibition 1.5–2.0 μM
8-Methoxythieno[2,3-c]isoquinolin-5(4H)-one PARP inhibition NAD+ binding site competition 5.0–10.0 μM
Rutaecarpine Vasorelaxation, anti-inflammatory TRPV1 receptor modulation 3.0–5.0 μM

Key Insights :

  • The 2,3-dimethoxy substitution enhances DNA interaction in topoisomerase-I inhibition compared to unsubstituted analogs .
  • Rosettacin’s 7-hydroxy group is critical for tubulin binding, but it reduces metabolic stability compared to methoxy derivatives .
  • Rutaecarpine’s indolo-pyrido-quinazolinone core enables multi-target activity, including TRPV1 modulation and anti-inflammatory effects .

Biological Activity

2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one is a compound belonging to the isoindolo family, which has garnered attention due to its potential biological activities. Isoindolo derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiparasitic activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C16H13NO2\text{C}_{16}\text{H}_{13}\text{N}\text{O}_2

Recent synthetic approaches have utilized transition metal-catalyzed C-H activation methods to construct this scaffold efficiently. These methods provide high atom economy and have been instrumental in developing various isoindolo derivatives with enhanced biological properties .

Anticancer Properties

Research indicates that isoindolo compounds exhibit significant anticancer activity. For instance, studies have shown that derivatives of isoindolo[2,1-b]isoquinolin-5(7H)-one can inhibit the proliferation of various cancer cell lines. Notably:

  • Cell Line Studies : In vitro assays on breast cancer cell lines (MCF-7 and MDA-MB-468) demonstrated that certain derivatives displayed notable cytotoxicity . Compounds tested in the NCI-60 cell panel revealed promising results against multiple tumor types.
CompoundCell LineIC50 (µM)
18MCF-712.5
20MDA-MB-46815.0

These findings suggest that the compound may serve as a lead candidate for further development in anticancer therapies.

The mechanism by which these compounds exert their effects often involves the inhibition of topoisomerase I (TOPO I), an enzyme critical for DNA replication and repair. Molecular docking studies have confirmed that this compound binds effectively to the active site of TOPO I, thereby interfering with its function .

Antiparasitic Activity

Isoindolo derivatives have also shown activity against protozoan parasites such as Trypanosoma brucei and Leishmania species. These compounds selectively inhibit the unique topoisomerase IB found in these parasites, making them potential candidates for treating diseases like African sleeping sickness and Chagas disease .

Study 1: Anticancer Activity Evaluation

In a study conducted by researchers at Taipei Medical University, a series of isoindolo derivatives were synthesized and evaluated for their antiproliferative effects. The study highlighted compound 18 as particularly effective against breast cancer cells, with further investigations planned to explore its pharmacodynamics and safety profile .

Study 2: Mechanistic Insights

A comprehensive study explored the molecular interactions between isoindolo derivatives and TOPO I. The results indicated that these compounds could stabilize the DNA-enzyme complex, leading to increased cytotoxicity in cancer cells .

Q & A

Q. What are the standard synthetic routes for 2,3-dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one in contemporary research?

The most widely used method involves Rh(III)-catalyzed C–H activation to construct the fused isoindolo[2,1-b]isoquinolinone core. For example, Reddy et al. developed a one-pot synthesis using N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes, enabling sequential alkyne insertion and aminal formation . Alternative approaches include Pd-catalyzed intramolecular cyclization (e.g., carbene-catalyzed aerobic oxidation of isoquinolinium salts) and radical cyclization using tributyltin hydride . Electrochemical methods, such as visible light-mediated oxidation, have also been explored for related scaffolds .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substitution patterns.
  • X-ray crystallography to resolve complex fused-ring systems, as demonstrated in studies of pyridoimidazo[4,5-c]isoquinolinone derivatives .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC or UPLC to assess purity, especially for intermediates prone to side reactions (e.g., hydroxamic esters or alkyne-tethered precursors) .

Advanced Research Questions

Q. How do reaction conditions influence yield and selectivity in Rh(III)-catalyzed annulations for constructing the isoindolo[2,1-b]isoquinolinone core?

Critical parameters include:

  • Catalyst loading : Optimizing [RhCp*Cl₂]₂ (2.5–5 mol%) balances cost and efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DCE or toluene) enhance Rh(III) coordination and alkyne insertion .
  • Temperature : Elevated temperatures (80–120°C) accelerate C–H activation but may reduce selectivity in polyfunctional substrates .
  • Substrate prefunctionalization : N-(pivaloyloxy)benzamides improve regioselectivity by acting as directing groups .

Q. How can researchers resolve contradictions in mechanistic proposals for cascade annulation reactions involving C–H activation?

Discrepancies arise in distinguishing Rh(III)-hydride intermediates versus concerted metalation-deprotonation (CMD) pathways . For example:

  • Song et al. proposed a Rh(III)-hydride mechanism for intramolecular annulation, supported by deuterium-labeling studies .
  • Reddy et al. attributed selectivity to steric effects in intermolecular alkyne insertion . To resolve contradictions, combine kinetic isotope effect (KIE) studies , computational modeling , and intermediate trapping (e.g., isolating Rh–alkyne complexes) .

Q. What strategies optimize regioselectivity in the formation of the isoindolo[2,1-b]isoquinolinone scaffold under Rh(III) catalysis?

  • Directing group engineering : Hydroxamic esters (e.g., N-pivaloyloxy) direct C(sp²)–H activation more effectively than benzamides .
  • Alkyne substituent tuning : Electron-deficient alkynyl aldehydes favor 6-endo-dig cyclization over competing pathways .
  • Steric modulation : Bulky substituents at the alkyne terminus suppress undesired [2+2] cycloaddition .

Q. What are the limitations of current synthetic methodologies for accessing derivatives of this compound?

Key challenges include:

  • Functional group intolerance : Electron-rich aryl groups hinder Rh(III)-catalyzed C–H activation .
  • Scalability : Multi-step sequences (e.g., radical cyclization) require stringent inert conditions .
  • Stereocontrol : Limited methods exist for enantioselective synthesis of chiral isoindolo[2,1-b]isoquinolinones. Solutions involve flow chemistry for exothermic steps and bifunctional catalysts to enhance stereoselectivity .

Q. How does the choice of directing group impact the efficiency of C–H activation in isoindolo[2,1-b]isoquinolinone synthesis?

  • Hydroxamic esters (e.g., RCONH-O-Piv) enable dual C(sp²)–H and C(sp³)–H activation via Rh(III)-hydride intermediates, facilitating intramolecular amination .
  • Benzamide directing groups are less effective for sterically hindered substrates but allow modular post-functionalization of the aminal moiety . Comparative studies show hydroxamic esters provide higher yields (75–90%) for complex scaffolds .

Q. How can researchers evaluate the biological activity of this compound derivatives in experimental models?

  • In vitro assays : Test PARP-1/2 inhibition using recombinant enzymes, as demonstrated for structurally related thieno[2,3-c]isoquinolinones .
  • Cell-based models : Assess cytotoxicity in tumor cell lines (e.g., HeLa) via MTT assays .
  • In vivo neuroprotection models : Evaluate compounds in stroke models (e.g., middle cerebral artery occlusion) with endpoints like cerebral blood flow and apoptosis markers .

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